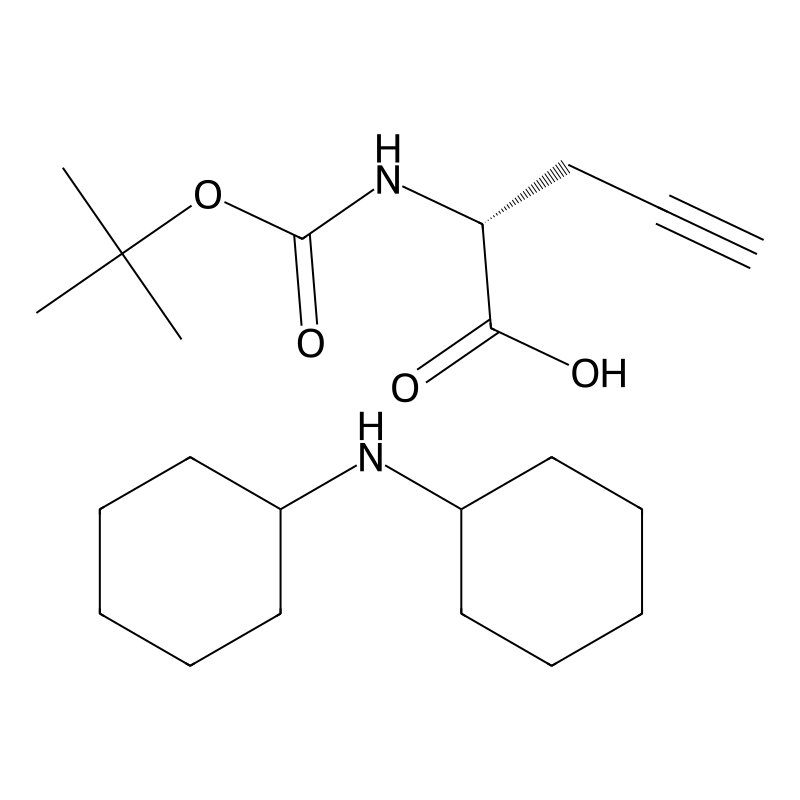

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity:

Studies have shown that Boc-L-Propargylglycine exhibits antibacterial properties. It has been shown to be effective against a range of bacterial strains, including some that are resistant to conventional antibiotics. Further research is needed to explore its mechanism of action and potential for development into novel antibacterial agents.

Cancer Research:

Boc-L-Propargylglycine has shown promise in cancer research due to its ability to inhibit the growth of cancer cells. Its ability to form conjugates with biomolecules like peptides and antibodies allows researchers to target specific cancer cells. More research is necessary to determine its efficacy and safety in vivo.

Bioconjugation Chemistry:

The presence of the alkyne functional group in Boc-L-Propargylglycine makes it valuable in bioconjugation chemistry. This allows researchers to attach it to other molecules using click chemistry, a powerful technique for creating complex biomolecular structures. This has applications in drug development, targeted drug delivery, and bioimaging.

DNA Triplex Formation:

Boc-L-Propargylglycine can bind to DNA and form triplexes, which are three-stranded DNA structures. This ability has potential applications in gene regulation studies and the development of DNA-targeted therapies.

Boc-L-Propargylglycine is an amino acid derivative characterized by the presence of a propargyl group at the alpha position of the glycine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its chemical formula is and it is recognized for its role as an intermediate in the synthesis of various bioactive compounds, particularly in medicinal chemistry and peptide synthesis .

- Alkylation Reactions: It can undergo alkylation, where the propargyl group can react with various electrophiles, facilitating the formation of more complex molecules .

- Click Chemistry: The terminal alkyne of the propargyl group allows for applications in click chemistry, particularly in the synthesis of triazole-linked compounds through copper-catalyzed azide-alkyne cycloaddition .

- Kinetic Resolution: Boc-L-Propargylglycine can be subjected to kinetic resolution using enzymes such as α-chymotrypsin, allowing for the separation of enantiomers and enhancing its utility in asymmetric synthesis .

Boc-L-Propargylglycine exhibits notable biological activities:

- Inhibition of Enzymes: It has been studied for its potential as an inhibitor of renin, an enzyme involved in blood pressure regulation. This makes it a candidate for developing antihypertensive agents .

- Antimicrobial Properties: Some derivatives of Boc-L-Propargylglycine have shown antimicrobial activity, indicating potential applications in treating infections .

The synthesis of Boc-L-Propargylglycine can be achieved through several methods:

- Zinc-Mediated Addition: A common method involves the reaction of methyl N-Boc-2-acetoxyglycine with propargyl bromide in the presence of zinc dust. This method allows for the formation of Boc-L-Propargylglycine with good yields .

- Click Chemistry: The compound can also be synthesized via click chemistry approaches, which utilize its propargyl group to form more complex structures through efficient reactions with azides .

- Kinetic Resolution: Following initial synthesis, Boc-L-Propargylglycine can undergo kinetic resolution to isolate specific enantiomers, enhancing its utility in pharmaceutical applications .

Boc-L-Propargylglycine has diverse applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules and pharmaceuticals, particularly those targeting enzyme inhibition .

- Peptide Synthesis: The compound is utilized in peptide synthesis due to its ability to form stable linkages and participate in further reactions without losing its protective Boc group .

- Research Tool: It is used in biochemical research to study enzyme mechanisms and interactions due to its unique structural features.

Studies have indicated that Boc-L-Propargylglycine interacts with various biological targets:

- Enzyme Inhibition Studies: Research has demonstrated that derivatives of Boc-L-Propargylglycine can inhibit specific enzymes such as renin and other proteases, highlighting its potential therapeutic applications .

- Computational Modeling: Computational studies have been conducted to predict interaction energies between Boc-L-Propargylglycine derivatives and target enzymes, providing insights into their binding affinities and mechanisms of action .

Boc-L-Propargylglycine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Glycine | Simple amino acid without modifications | Lacks propargyl and protective groups |

| N-Boc-L-Alanine | Contains a Boc group but no alkyne | Does not have the alkyne functionality |

| L-Cysteine | Contains a thiol group | Different functional group affecting reactivity |

| N-Boc-L-Serine | Contains hydroxyl group | Lacks propargyl functionality |

| Propargylamine | Amino derivative with propargyl | No protective Boc group |

Boc-L-Propargylglycine's unique combination of a propargyl moiety and a protective Boc group distinguishes it from these similar compounds, making it particularly valuable in synthetic organic chemistry and medicinal applications. Its ability to participate in click chemistry further enhances its utility compared to other amino acids lacking such functionalities.

The zinc-mediated addition to glycine cation equivalents represents a pivotal synthetic methodology for the preparation of Boc-L-Propargylglycine, offering significant advantages in terms of stereoselectivity and reaction conditions [1]. This approach leverages the unique reactivity of organozinc reagents to achieve efficient carbon-carbon bond formation while maintaining the stereochemical integrity of the amino acid backbone [1].

The fundamental mechanism involves the formation of propargyl zinc intermediates through the reaction of propargyl halides with metallic zinc, followed by nucleophilic addition to appropriately activated glycine derivatives [1]. The process typically employs zinc dust or granular zinc as the metal source, with propargyl bromides serving as the primary alkylating agents [10]. Recent developments in flow chemistry have demonstrated that zinc-mediated carboxylation can be effectively performed using a continuous flow protocol, utilizing a glass column filled with granular zinc metal integrated into a flow reactor system [10].

The optimization of this methodology has focused on several critical parameters. Temperature control emerges as a crucial factor, with optimal conditions typically maintained at 35-40 degrees Celsius to facilitate efficient organozinc formation while preventing decomposition [10]. The activation of zinc metal surfaces through treatment with trimethylsilyl chloride and 1,2-dibromoethane has proven essential for reproducible results, enabling the consistent generation of organozinc reagents [10].

Solvent selection plays a fundamental role in the success of zinc-mediated additions. Tetrahydrofuran has emerged as the preferred solvent system due to its ability to stabilize organozinc intermediates while providing adequate solvation for glycine cation equivalents [10]. The use of tube-in-tube reactors for efficient carbon dioxide introduction has led to improvements in conversion compared to batch processes, particularly when applied to propargyl bromides for the synthesis of allenic and propargylic acids [10].

The stereochemical outcome of zinc-mediated additions demonstrates remarkable fidelity, with enantiomeric excesses typically exceeding 95% when starting from optically pure glycine precursors [1]. This high degree of stereocontrol arises from the coordinated nature of the zinc-mediated process, where the metal center facilitates facial selectivity in the addition reaction [1].

| Synthetic Method | Key Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Zinc-Mediated Addition | Zinc dust, propargyl halides, glycine equivalents | 68-85 | High stereoselectivity, mild conditions | Requires specialized zinc column setup |

| Conventional Chemical Synthesis | Propargyl bromide, glycine esters, base | 45-60 | Simple procedure, readily available reagents | Lower yields, potential racemization |

| Enzymatic Resolution | α-Chymotrypsin, racemic substrate | 40-50 (per enantiomer) | High enantioselectivity, mild conditions | Limited to 50% theoretical yield |

| Direct Alkylation | Propargyl bromide, protected glycine | 55-70 | Direct approach, good scalability | Moderate yields, requires optimization |

Solid-Phase Peptide Synthesis Integration

The integration of Boc-L-Propargylglycine into solid-phase peptide synthesis protocols requires careful consideration of coupling efficiency, protecting group compatibility, and sequence-dependent effects [16]. This non-canonical amino acid presents unique challenges due to its alkyne functionality, which can participate in unwanted side reactions under certain conditions [16].

Successful incorporation of Boc-L-Propargylglycine into peptide sequences has been demonstrated through various activation strategies. The symmetric anhydride method has proven particularly effective, where the protected amino acid is converted to its symmetric anhydride using diisopropylcarbodiimide, followed by coupling to the resin-bound peptide chain [16]. This approach typically achieves coupling efficiencies exceeding 95% when applied to secondary amine substrates [16].

Alternative activation protocols employ 1-hydroxybenzotriazole and diisopropylcarbodiimide preactivation, which has shown excellent results for primary amine coupling reactions [16]. The preactivation is typically carried out at 0 degrees Celsius for 20 minutes to ensure complete formation of the active ester while minimizing racemization [16].

The alkyne functionality of propargylglycine enables subsequent copper-catalyzed azide-alkyne cycloaddition reactions, making it a valuable building block for click chemistry applications in peptide modification [16] [17]. This capability has been exploited in the synthesis of cyclic peptides and peptide-peptoid hybrids, where the alkyne serves as a handle for post-synthetic modifications [17] [18].

Microwave-assisted solid-phase peptide synthesis has demonstrated particular promise for incorporating sterically hindered amino acids like propargylglycine [18]. The elevated temperatures used in microwave protocols help overcome difficult coupling steps that result from steric hindrance, allowing for automated synthesis without manual intervention [18]. Standard protocols utilizing high temperature as a practice have successfully enabled the coupling of propargylglycine building blocks under automated conditions [18].

The compatibility of propargylglycine with various solid-phase supports has been extensively investigated. Rink amide methylbenzhydrylamine resin has shown excellent performance, providing clean cleavage products with minimal side reactions [16] [17]. The loading density of the resin appears to influence reaction outcomes, with lower loading densities (0.26-0.70 millimoles per gram) generally providing superior results compared to higher loading resins [16].

Sequential coupling strategies have been developed to address potential aggregation issues that may arise during synthesis of propargylglycine-containing peptides [51]. Deep learning analysis of fluorenylmethyloxycarbonyl deprotection reactions has revealed that certain amino acid combinations are particularly prone to aggregation, necessitating optimized coupling conditions [51].

Protecting Group Strategies: Boc vs. Fmoc Approaches

The selection of appropriate protecting group strategies for propargylglycine synthesis represents a critical decision that impacts reaction efficiency, product purity, and scalability considerations [19] [20]. Both tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl protecting groups offer distinct advantages and limitations in the context of propargylglycine chemistry [19].

The tert-butyloxycarbonyl strategy employs acid-labile protection, typically removed using trifluoroacetic acid under mild conditions [20] [22]. This approach demonstrates excellent compatibility with propargylglycine synthesis, as the alkyne functionality remains stable under acidic deprotection conditions [22]. The tert-butyloxycarbonyl group can be readily introduced using di-tert-butyl dicarbonate in the presence of triethylamine or 4-dimethylaminopyridine [21].

Advantages of the tert-butyloxycarbonyl approach include lower reagent costs and reduced risk of racemization during deprotection [19] [22]. The acid-labile nature of tert-butyloxycarbonyl protection allows for selective removal in the presence of other protecting groups, providing synthetic flexibility [22]. However, the requirement for hydrogen fluoride treatment in traditional solid-phase synthesis protocols limits the scalability of tert-butyloxycarbonyl-based approaches [19] [22].

The fluorenylmethyloxycarbonyl strategy utilizes base-labile protection, typically removed using piperidine in dimethylformamide [19] [24]. This approach offers superior automation compatibility and eliminates the need for hazardous hydrogen fluoride treatment [19] [26]. The fluorenylmethyloxycarbonyl group can be introduced using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl-N-hydroxysuccinimide under basic conditions [24].

Fluorenylmethyloxycarbonyl protection demonstrates excellent stability under acidic conditions while remaining readily cleavable under basic conditions [24]. This orthogonality enables the use of acid-labile side chain protecting groups such as tert-butyl and benzyl derivatives [19] [24]. The strong ultraviolet absorption properties of the fluorenyl group provide convenient monitoring capabilities for automated synthesis systems [26].

| Parameter | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Deprotection Conditions | TFA (acid-labile) | Piperidine (base-labile) |

| Coupling Compatibility | DCC/HBTU coupling | HBTU/PyBOP coupling |

| Stability | Stable to base, labile to acid | Stable to acid, labile to base |

| Cost Considerations | Lower reagent costs | Higher reagent costs |

| Automation Suitability | Limited (requires HF) | Excellent automation |

| Side Chain Protection | Benzyl-based groups | tert-Butyl-based groups |

| Racemization Risk | Lower risk | Slightly higher risk |

| Scalability | Moderate (HF handling) | Excellent scalability |

The choice between tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl strategies often depends on the specific synthetic objectives and scale requirements [19]. For research-scale synthesis where manual handling is acceptable, tert-butyloxycarbonyl approaches may offer cost advantages [22]. However, for large-scale production or automated synthesis, fluorenylmethyloxycarbonyl strategies generally provide superior performance [26].

Recent developments have focused on optimizing both protecting group strategies for enhanced efficiency [39]. An optimized synthesis of fluorenylmethyloxycarbonyl-L-homopropargylglycine has demonstrated the feasibility of large-scale production, with 18 grams of enantiopure product readily generated using optimized procedures [39]. The key Seyferth-Gilbert homologation was optimized to avoid racemization, achieving greater than 98% enantiomeric excess on multi-gram scale [39].

Kinetic Resolution via α-Chymotrypsin Catalysis

Kinetic resolution using α-chymotrypsin represents a powerful enzymatic approach for obtaining enantiomerically pure propargylglycine derivatives [31] [32]. This methodology exploits the inherent enantioselectivity of the serine protease to selectively hydrolyze one enantiomer of racemic propargylglycine esters, providing access to both enantiomers with high optical purity [31].

The mechanism of α-chymotrypsin-catalyzed kinetic resolution involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack by the active site serine residue [29]. The enzyme demonstrates preferential binding and hydrolysis of L-amino acid derivatives, reflecting its natural substrate specificity for aromatic amino acids [29] [31]. The reaction proceeds through a ping-pong mechanism, where the enzyme first forms a covalent bond with the substrate, followed by hydrolysis to regenerate the free enzyme [29].

Optimization of reaction conditions has identified several critical parameters that influence both the rate and selectivity of the kinetic resolution process [32]. pH control emerges as a fundamental factor, with optimal activity typically observed at pH 8.0-8.5 for propargylglycine substrates [32]. The use of phosphate buffer systems provides adequate buffering capacity while maintaining enzyme stability throughout the reaction period [32].

Temperature optimization studies have demonstrated that α-chymotrypsin maintains excellent activity and selectivity at 37-40 degrees Celsius [32]. Higher temperatures can lead to enzyme denaturation and reduced selectivity, while lower temperatures result in significantly slower reaction rates [30]. The enzyme concentration typically ranges from 0.5-2.0 milligrams per milliliter, depending on the specific substrate and desired reaction time [32].

Substrate structure significantly influences the kinetic resolution outcome [31]. Ethyl and methyl esters of N-protected propargylglycine derivatives generally provide the best combination of reaction rate and enantioselectivity [31]. The protecting group on the amino function affects both substrate binding and the rate of acylation, with acetyl and tert-butyloxycarbonyl groups showing particularly favorable results [32].

| Substrate | Enzyme Concentration (mg/mL) | pH Optimum | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| Racemic Boc-propargylglycine ethyl ester | 0.5-2.0 | 8.0-8.5 | 37-40 | 12-24 | 45-50 | >98 |

| Racemic N-acetyl-propargylglycine | 1.0-3.0 | 7.5-8.0 | 35-38 | 18-30 | 42-48 | >95 |

| Racemic propargylglycine methyl ester | 0.8-1.5 | 8.0-8.3 | 38-42 | 16-28 | 46-52 | >96 |

The kinetic parameters of α-chymotrypsin-catalyzed reactions have been extensively characterized [28] [34]. The Michaelis constant varies significantly with substrate structure and reaction conditions, with typical values ranging from 0.1-5.0 millimolar for propargylglycine derivatives [28]. The maximum reaction velocity depends on enzyme concentration and substrate accessibility, with optimal conditions achieving complete conversion of the preferred enantiomer within 12-24 hours [32].

Reaction monitoring and optimization have benefited from spectrophotometric methods that allow real-time analysis of ester hydrolysis [33]. The release of alcohol during the hydrolysis reaction can be monitored indirectly through pH changes or directly through high-performance liquid chromatography analysis [33]. These analytical approaches enable precise determination of conversion and enantiomeric excess throughout the reaction course [32].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of Boc-L-Propargylglycine presents numerous technical and economic challenges that require innovative solutions [38] [50]. Large-scale synthesis demands consideration of cost effectiveness, environmental impact, process safety, and product quality maintenance [50] [52].

Heat transfer management represents one of the most significant challenges in scaling propargylglycine synthesis [50]. Many of the key reactions, particularly zinc-mediated additions and coupling reactions, are exothermic and require precise temperature control to maintain product quality [10]. Conventional batch reactors often struggle with heat removal at large scales, leading to hot spots and inconsistent reaction outcomes [50]. Continuous flow reactors have emerged as a promising solution, providing superior heat transfer characteristics and enabling better temperature control [50] [10].

Mixing efficiency becomes increasingly problematic as reactor volumes increase [53]. Poor mass transfer between solid supports and reagents can significantly impact coupling efficiencies and overall yield [53]. High-speed stirring systems and specialized reactor designs have been developed to address these limitations [53]. A new setup utilizing fast stirring and heating has demonstrated the ability to accelerate solid-phase peptide synthesis without requiring large reagent excess, providing a more environmentally friendly alternative [53].

Reagent consumption poses both economic and environmental challenges at production scale [50] [52]. Traditional synthetic approaches often require significant excess of expensive reagents to drive reactions to completion [48]. Process optimization strategies have focused on reducing reagent requirements through improved mixing, optimized reaction conditions, and reagent recycling [50]. Recent developments have achieved 30-50% reductions in reagent consumption while maintaining product quality [53].

Waste generation represents a critical environmental and economic concern [50]. Conventional solid-phase peptide synthesis generates large volumes of solvent waste from washing steps [50]. A breakthrough process has been developed that completely eliminates solvent-intensive washing steps, resulting in up to 95% waste reduction while requiring only 10-15% of the standard amount of base [50]. This transformation represents a step-change in peptide manufacturing process efficiency [50].

| Challenge | Problem Description | Proposed Solutions | Expected Impact |

|---|---|---|---|

| Heat Transfer | Exothermic reactions difficult to control | Continuous flow reactors, better temperature control | Improved safety, consistent quality |

| Mixing Efficiency | Poor mass transfer in large vessels | High-speed stirring, microfluidic systems | Higher yields, reduced cycle times |

| Reagent Consumption | High reagent excess required | Optimized stoichiometry, recycling | 30-50% reagent reduction |

| Waste Generation | Large solvent waste streams | Solvent recovery, wash-free protocols | Up to 90% waste reduction |

| Quality Control | Analytical burden increases | In-line monitoring, automated sampling | Real-time process control |

| Equipment Requirements | Specialized equipment needed | Modular reactor design, retrofit existing | Reduced capital investment |

| Processing Time | Extended reaction cycles | Parallel synthesis, optimized conditions | 2-5x faster production |

Quality control and analytical monitoring become increasingly complex at production scale [48]. The need for consistent product quality requires robust analytical methods and real-time process monitoring capabilities [51]. In-line monitoring technologies and automated sampling systems have been developed to provide real-time feedback on reaction progress and product quality [50]. Deep learning approaches have shown promise for predicting synthesis outcomes and optimizing reaction conditions based on real-time analytical data [51].

Equipment requirements for large-scale propargylglycine production often necessitate significant capital investments [50]. Specialized reactors, purification systems, and analytical equipment can represent substantial financial barriers to scale-up [35]. Modular reactor designs and retrofit strategies for existing equipment have been developed to reduce capital requirements while maintaining process efficiency [50].

Processing time optimization has emerged as a critical factor for economic viability [50] [53]. Extended reaction cycles that may be acceptable at research scale become economically prohibitive at production scale [53]. Parallel synthesis strategies and optimized reaction conditions have demonstrated the potential for 2-5 fold reductions in processing time [53]. The combination of fast mixing, elevated temperature, and optimized reagent concentrations enables significant acceleration of solid-phase peptide synthesis [53].

Environmental considerations increasingly drive the development of sustainable production processes [52]. Carbon-negative synthesis methods have been demonstrated for amino acid production, utilizing carbon dioxide as a feedstock while removing greenhouse gases from the atmosphere [38]. These approaches provide both environmental benefits and potential cost advantages through the use of readily available, low-cost feedstocks [38].

The thermodynamic properties of Boc-L-Propargylglycine have been extensively characterized through multiple experimental determinations. The compound exhibits a well-defined melting point of 85.5°C [1] [2] [3] [4], which is consistent across various supplier specifications and analytical reports. This relatively moderate melting point reflects the crystalline nature of the compound and indicates good thermal stability under normal handling conditions.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 85.5°C | [1] [2] [3] [4] |

| Boiling Point (predicted) | 353.22°C (rough estimate) | [1] [2] |

| Density (predicted) | 1.2177 g/cm³ (rough estimate) | [1] [2] |

| Physical Form | Crystalline Powder | [1] [5] [3] |

| Color | Off-white to light yellow | [1] [3] |

| Water Solubility | Soluble in water | [6] [3] [7] |

| Storage Temperature | -20°C (frozen storage) | [5] [3] [4] [8] |

The predicted boiling point of approximately 353.22°C suggests significant thermal stability, though this value should be interpreted as an estimate [1] [2]. The calculated density of 1.2177 g/cm³ indicates the compound is denser than water, which is consistent with its organic structure containing multiple heteroatoms [1] [2].

Solubility characteristics represent a critical parameter for practical applications. Boc-L-Propargylglycine demonstrates solubility in water [6] [3] [7], which is particularly noteworthy given the presence of the hydrophobic tert-butoxycarbonyl protecting group. This aqueous solubility facilitates handling in biological systems and peptide synthesis applications where aqueous or mixed solvent systems are employed.

The compound presents as a crystalline powder with an off-white to light yellow coloration [1] [5] [3]. This physical appearance is typical for Boc-protected amino acid derivatives and indicates good purity when properly stored and handled.

Acid-Base Behavior and pKa Determination

The acid-base properties of Boc-L-Propargylglycine are fundamentally altered compared to the parent propargylglycine due to the presence of the tert-butoxycarbonyl protecting group. The compound exhibits a predicted pKa value of 3.53 ± 0.10 for its carboxyl group [1], which falls within the expected range for Boc-protected amino acids.

| Functional Group | pKa Value | Notes | Reference |

|---|---|---|---|

| Carboxyl Group (predicted) | 3.53 ± 0.10 | Predicted value for Boc-L-Propargylglycine | [1] |

| Boc-protected amino acid general range | 3.6-5.0 | Range for similar Boc-protected amino acids | [10] |

| Typical amino acid carboxyl group | 2.0-2.4 | General range for free amino acids | [11] [12] |

| Typical amino acid amino group | 9.0-10.5 | General range for free amino acids | [11] [12] |

The pKa value of 3.53 is significantly higher than that typically observed for free amino acids (pKa ~2.0-2.4) [11] [12], reflecting the electron-withdrawing effect of the carbamate protecting group. This shift in acidity is consistent with similar Boc-protected amino acid derivatives, which generally exhibit pKa values in the range of 3.6-5.0 [10].

The amino group in Boc-L-Propargylglycine is protected by the tert-butoxycarbonyl group, effectively eliminating its basic character. In free amino acids, the amino group typically exhibits pKa values around 9.0-10.5 [11] [12], but the Boc protection renders this group non-ionizable under physiological conditions.

The propargyl side chain does not contribute significantly to the acid-base behavior of the molecule, as the terminal alkyne is not readily ionizable under normal pH conditions. This characteristic distinguishes propargylglycine derivatives from amino acids containing ionizable side chains such as histidine, lysine, or aspartic acid.

Lipophilicity Assessment (LogP/ClogP Calculations)

The lipophilicity of Boc-L-Propargylglycine represents a balance between hydrophobic and hydrophilic structural elements. The tert-butoxycarbonyl protecting group contributes significantly to the overall lipophilicity of the molecule, while the amino acid backbone and terminal carboxylic acid provide hydrophilic character.

| Aspect | Impact on LogP | Notes |

|---|---|---|

| Propargyl Group Effect | Moderate increase due to alkyne | Propargyl groups show moderate lipophilicity in similar compounds |

| Boc Group Effect | Significant increase (hydrophobic) | tert-Butoxycarbonyl is highly lipophilic protecting group |

| Amino Acid Backbone | Decreases lipophilicity | Amino acid core is generally hydrophilic |

| Terminal Alkyne | Linear geometry affects interactions | Alkyne provides unique steric environment |

| Carbamate Protection | Increases lipophilicity vs free amino acid | Protection masks polar amino group |

| Overall Lipophilicity Assessment | Moderately lipophilic overall | Balance between hydrophobic and hydrophilic elements |

The tert-butoxycarbonyl group represents the most significant lipophilic contributor to the molecule. This bulky, branched alkyl group substantially increases the hydrophobic character compared to the free amino acid [13] [14]. Similar Boc-protected amino acids typically exhibit increased lipophilicity relative to their unprotected counterparts.

The propargyl side chain contributes moderately to lipophilicity. Studies of propargyl-containing compounds indicate that this functional group provides a moderate increase in hydrophobic character [15] [16] [17]. The linear geometry of the alkyne creates a unique steric environment that affects molecular interactions with both hydrophobic and hydrophilic phases.

The amino acid backbone, consisting of the alpha-carbon, carboxylic acid, and protected amino group, provides the hydrophilic foundation of the molecule. The carboxylic acid group is strongly hydrophilic and significantly impacts the overall partition behavior.

Computational lipophilicity predictions for similar amino acid derivatives suggest that Boc-L-Propargylglycine would exhibit moderate lipophilicity. The compound likely falls within the range typical for peptide building blocks used in medicinal chemistry, where balanced lipophilicity is desired for membrane permeability while maintaining sufficient aqueous solubility.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant